molecular formula C9H16Cl2N4O B13585348 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride

3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride

Cat. No.: B13585348
M. Wt: 267.15 g/mol
InChI Key: XHZWEDRKDBNMJP-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is a chemical compound that features a pyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride can be achieved through a metal- and column-free one-pot ammonolysis reaction. This method involves the use of a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is initiated through the in situ pyridinolysis of phenyl chloroformate followed by an inner molecular rearrangement to phenyl carbamate hydrochloride .

Industrial Production Methods

The industrial production of this compound can be scaled up using the same one-pot ammonolysis method. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is unique due to its specific combination of the pyridinyl and urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

1-(2-aminoethyl)-3-(pyridin-2-ylmethyl)urea;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c10-4-6-12-9(14)13-7-8-3-1-2-5-11-8;;/h1-3,5H,4,6-7,10H2,(H2,12,13,14);2*1H

InChI Key

XHZWEDRKDBNMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NCCN.Cl.Cl

Origin of Product

United States

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